molecular formula C34H52O5 B12102367 3-O-acetyloleanolicacetic anhydride

3-O-acetyloleanolicacetic anhydride

Cat. No.: B12102367
M. Wt: 540.8 g/mol
InChI Key: ABUHPHDFZWIMHE-UHFFFAOYSA-N
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Description

3-O-acetyloleanolicacetic anhydride is a chemical compound with the molecular formula C34H52O5 and a molecular weight of 540.78 g/mol It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

3-O-acetyloleanolicacetic anhydride can be synthesized through the reaction of oleanolic acid with acetic anhydride. The reaction typically involves heating oleanolic acid with acetic anhydride in the presence of a catalyst, such as pyridine, to facilitate the acetylation process . The reaction conditions may vary, but it generally requires a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-O-acetyloleanolicacetic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride into alcohols or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-O-acetyloleanolicacetic anhydride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-O-acetyloleanolicacetic anhydride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

3-O-acetyloleanolicacetic anhydride can be compared with other similar compounds, such as:

    Oleanolic Acid: The parent compound from which this compound is derived.

    Ursolic Acid: A structurally similar triterpenoid with similar biological activities.

    Betulinic Acid: Another triterpenoid with comparable therapeutic potential.

Uniqueness

This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties compared to its parent compound and other similar triterpenoids .

Properties

Molecular Formula

C34H52O5

Molecular Weight

540.8 g/mol

IUPAC Name

acetyl 10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C34H52O5/c1-21(35)38-27-13-14-31(7)25(30(27,5)6)12-15-33(9)26(31)11-10-23-24-20-29(3,4)16-18-34(24,19-17-32(23,33)8)28(37)39-22(2)36/h10,24-27H,11-20H2,1-9H3

InChI Key

ABUHPHDFZWIMHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC(=O)C)C)C)C

Origin of Product

United States

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